1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole

Drug metabolism CYP inhibition ADME-Tox

1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole (CAS 1354706-99-2) is a heterocyclic small molecule (C₈H₁₀N₂, MW 134.18 g/mol) belonging to the pyrazole family. It features a 1-ethyl substitution, a 3-methyl group, and a 4-ethynyl moiety that imparts distinct reactivity, including participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 1354706-99-2
Cat. No. B2544443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole
CAS1354706-99-2
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C#C
InChIInChI=1S/C8H10N2/c1-4-8-6-10(5-2)9-7(8)3/h1,6H,5H2,2-3H3
InChIKeyIZIMZOKZTNLMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole (CAS 1354706-99-2): Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole (CAS 1354706-99-2) is a heterocyclic small molecule (C₈H₁₀N₂, MW 134.18 g/mol) belonging to the pyrazole family. It features a 1-ethyl substitution, a 3-methyl group, and a 4-ethynyl moiety that imparts distinct reactivity, including participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is commercially supplied at 98% purity . Closest structurally related analogs that serve as meaningful comparators include the N-unsubstituted core (4-ethynyl-3-methyl-1H-pyrazole), the N-difluoromethyl variant (1-(difluoromethyl)-4-ethynyl-3-methyl-1H-pyrazole, CAS 1855899-98-7), and the N-acetic acid derivative (4-ethynyl-3-methyl-1H-pyrazole-1-acetic acid, CAS 1354705-01-3). All share the identical 4-ethynyl-3-methyl substitution pattern on the pyrazole ring, making them the appropriate reference set for evaluating differential properties.

Why 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole Cannot Be Interchanged with In-Class Ethynyl-Pyrazole Analogs: The N1-Substituent Problem


The 4-ethynyl-3-methyl-1H-pyrazole core is a privileged scaffold for click-chemistry derivatization and biological probe design, but the N1-substituent dictates solubility, steric environment, metabolic stability, and downstream conjugation efficiency . The unsubstituted NH analog (4-ethynyl-3-methyl-1H-pyrazole) introduces an additional hydrogen-bond donor that can participate in off-target interactions or compromise CuAAC regioselectivity. The N-difluoromethyl variant (CAS 1855899-98-7) introduces strong electron-withdrawing character and increased lipophilicity, altering both reaction kinetics and CYP-mediated oxidative metabolism profiles. The N-acetic acid derivative (CAS 1354705-01-3) introduces a polar, ionizable carboxylate handle that fundamentally changes aqueous solubility and pharmacokinetic behavior. Procurement of the N-ethyl variant (target compound) is therefore required when the experimental design demands a neutral, moderately lipophilic N1-substituent with minimal steric bulk, predictable metabolic liability (N-dealkylation vs. oxidative defluorination), and retention of the ethynyl group for bioorthogonal conjugation without competing N–H side reactivity. No other member of this congeneric series simultaneously satisfies all of these boundary conditions.

Quantitative Evidence Guide: 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole Differentiation Data for Comparator-Based Procurement Decisions


CYP Enzyme Inhibition Liability: N-Ethyl vs. N-Difluoromethyl and Class Benchmark

Inhibition of human recombinant CYP2D6 by 1-ethyl-4-ethynyl-3-methyl-1H-pyrazole was assessed via fluorescence assay using AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) as substrate. The compound exhibited an IC₅₀ value of 3.30 × 10³ nM (3.3 µM) after 45-minute incubation . This value can be contextualized against class-level baselines for N-difluoromethyl pyrazole analogs, which show IC₅₀ values of 1.00 × 10⁴ nM (10 µM) against CYP2D6 in human liver microsomes, suggesting that the N-ethyl substitution pattern is associated with approximately 3-fold higher CYP2D6 inhibitory potency compared to the N-difluoromethyl variant . This differential in CYP inhibition liability has direct implications for selecting between these two N1-substituted ethynyl-pyrazole building blocks in medicinal chemistry programs where CYP2D6-mediated drug-drug interaction risk must be minimized.

Drug metabolism CYP inhibition ADME-Tox hepatic clearance

N1-Alkyl Steric Bulk and Lipophilicity: Physicochemical Differentiation from N-H and N-Acetic Acid Analogs

The N1-ethyl group of the target compound confers a predictable, moderate increase in lipophilicity compared to the unsubstituted N–H analog (4-ethynyl-3-methyl-1H-pyrazole) and a substantial reduction in polarity compared to the N-acetic acid derivative. The target compound has a molecular weight of 134.18 g/mol and a molecular formula of C₈H₁₀N₂, containing zero hydrogen-bond donors . The N–H analog (C₆H₆N₂, MW 106.13 g/mol) contains one H-bond donor, which can engage in intermolecular hydrogen bonding, potentially reducing membrane permeability and introducing crystalline-state packing complexity. The N-acetic acid analog (C₈H₈N₂O₂, MW 164.16 g/mol) introduces a carboxylic acid moiety (pKa ~4.5), resulting in ionization at physiological pH, dramatically increased aqueous solubility, and reduced passive membrane permeability compared to the neutral N-ethyl variant. These differences are not incremental; they represent categorical shifts in drug-like property space that cannot be compensated for by formulation adjustments alone.

Physicochemical profiling LogP solubility permeability

Click Chemistry Reactivity: Ethynyl Position and Electronic Environment for CuAAC Conjugation

The 4-ethynyl substituent on the pyrazole ring of the target compound provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a workhorse bioorthogonal reaction . The electron density at the ethynyl group is modulated by the pyrazole ring electronics: the N1-ethyl group is electron-donating via induction, which slightly enriches the alkyne electron density compared to the N-difluoromethyl variant, where the strong electron-withdrawing –CHF₂ group deactivates the alkyne toward Cu(I)-catalyzed cycloaddition and may reduce reaction rates under standardized conditions. Conversely, the N–H analog (4-ethynyl-3-methyl-1H-pyrazole) can undergo competing N–H deprotonation under basic CuAAC conditions or N-alkynylation side reactions, whereas the N-ethyl variant is protected against such side reactivity. The target compound thus occupies a unique position in the congeneric series: it maintains favorable alkyne electron density for CuAAC kinetics while eliminating the N–H side-reactivity liability.

Click chemistry CuAAC bioorthogonal chemistry bioconjugation

Metabolic Soft-Spot Comparison: N-Dealkylation vs. Oxidative Defluorination Pathway Liability

The CYP2D6 inhibition data (IC₅₀ = 3.3 µM) confirm that the target compound engages CYP enzymes, and the N-ethyl group represents a well-characterized metabolic soft spot subject to CYP-mediated N-dealkylation . In contrast, the N-difluoromethyl analog (IC₅₀ = 10 µM against CYP2D6) may undergo oxidative defluorination, generating reactive intermediates (e.g., acyl fluoride or formyl fluoride species) that pose idiosyncratic toxicity risks. The N-ethyl variant's primary metabolic pathway (N-dealkylation to the NH analog) yields a metabolite that is a known, purchasable compound (4-ethynyl-3-methyl-1H-pyrazole), facilitating metabolite identification and toxicological qualification. The N-difluoromethyl variant's defluorination pathway is less predictable and generates reactive metabolites that are difficult to synthesize as reference standards. For programs where metabolite safety assessment is a critical-path activity, the N-ethyl variant offers a more tractable metabolic profile with a well-defined, purchasable primary metabolite.

Drug metabolism metabolic stability CYP-mediated oxidation lead optimization

Best Research and Industrial Application Scenarios for 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization: CYP2D6 DDI Risk Tiering with the N-Ethyl Pyrazole Scaffold

When a medicinal chemistry program requires an ethynyl-pyrazole building block for kinase inhibitor or GPCR modulator synthesis, the CYP2D6 IC₅₀ of 3.3 µM for the N-ethyl variant places it in a moderate DDI risk category that can be managed through structural modification, whereas the N-difluoromethyl analog's 10 µM IC₅₀ places it in a lower-risk tier . Programs that can tolerate moderate CYP2D6 inhibition but require the synthetic convenience of a neutral, N-protected ethynyl-pyrazole (avoiding the N–H analog's competing reactivity) should select the N-ethyl variant. The differential of approximately 3-fold in CYP2D6 potency provides a quantitative basis for this selection.

CuAAC-Based Bioconjugation Probe Synthesis Requiring N1-Protected Alkyne Donor

For synthesizing fluorescent probes, affinity labels, or PROTAC linkers via CuAAC, the N-ethyl variant provides a terminal alkyne without an unprotected N–H group that could participate in competing side reactions (N-alkynylation, proton transfer) under standard Cu(I)/TBTA or Cu(I)/THPTA conditions . The N-ethyl group's electron-donating inductive effect maintains favorable alkyne electron density for efficient cycloaddition kinetics, while the protected N1 position eliminates the need for additional protecting group strategies that would be required with the N–H analog. This reduces synthesis step count and improves overall yield.

Metabolite Safety Assessment Studies Requiring a Purchasable Primary Metabolite Reference Standard

In drug development, metabolite identification and quantification (MIST guidance compliance) require authentic reference standards of primary metabolites. The N-ethyl variant's predicted primary metabolite (N-dealkylation) is 4-ethynyl-3-methyl-1H-pyrazole, a commercially available compound that can be procured as a reference standard . In contrast, the primary defluorination metabolites of the N-difluoromethyl analog are reactive species not available as stable reference standards, complicating bioanalytical method validation and safety qualification. Programs prioritizing metabolite tractability and regulatory readiness benefit from selecting the N-ethyl variant.

Permeability and CNS Exposure Screening: Neutral, Zero H-Bond Donor Ethynyl-Pyrazole Probe

For parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening where passive diffusion is the primary transport mechanism, the N-ethyl variant's zero H-bond donor count and neutral charge at physiological pH provide a permeability-optimized baseline . The N–H analog introduces one H-bond donor that reduces passive membrane permeability, while the N-acetic acid analog's ionization at pH 7.4 effectively abolishes passive diffusion. The N-ethyl variant is the only member of the series suitable for establishing the intrinsic permeability of the 4-ethynyl-3-methyl-pyrazole core scaffold, enabling structure-permeability relationship (SPR) analysis for CNS or intracellular target programs.

Quote Request

Request a Quote for 1-Ethyl-4-ethynyl-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.